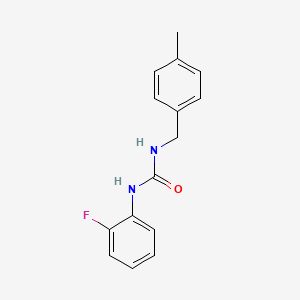![molecular formula C13H15ClN6O B4421947 2-{4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4421947.png)
2-{4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine
Descripción general
Descripción
2-{4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine, also known as CP-690,550, is a small molecule drug that has been developed as a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that plays a crucial role in the signaling pathway of cytokine receptors, including those involved in the immune system. CP-690,550 has been investigated for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
2-{4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine selectively inhibits JAK3 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of JAK3 and subsequent activation of downstream signaling pathways. By inhibiting JAK3, this compound can block the production of cytokines that are involved in the activation and proliferation of T-cells and B-cells.
Biochemical and physiological effects:
This compound has been shown to have potent immunosuppressive effects in preclinical studies. It can inhibit the proliferation of T-cells and B-cells in vitro and in vivo. In addition, it can reduce the production of proinflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17. This compound has also been shown to reduce the severity of disease in animal models of autoimmune diseases, such as collagen-induced arthritis and experimental autoimmune encephalomyelitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine is its high selectivity for JAK3. This reduces the risk of off-target effects, which can lead to unwanted side effects. In addition, this compound has good oral bioavailability and pharmacokinetic properties, which make it suitable for use in clinical trials. However, one of the limitations of this compound is its potential to suppress the immune system, which can increase the risk of infections. Therefore, careful monitoring of patients is necessary during treatment with this compound.
Direcciones Futuras
2-{4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine has shown promising results in preclinical and clinical trials for the treatment of various autoimmune diseases. However, there are still several challenges that need to be addressed. One of the main challenges is the development of biomarkers that can predict the response to this compound. Another challenge is the identification of potential drug-drug interactions, as this compound can interact with other drugs that are metabolized by the same enzymes. Furthermore, the long-term safety and efficacy of this compound need to be evaluated in large-scale clinical trials. Finally, there is a need for the development of more selective JAK inhibitors that can target specific cytokine receptors, which may reduce the risk of off-target effects.
Aplicaciones Científicas De Investigación
2-{4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine has been extensively studied in preclinical and clinical trials for its potential therapeutic use in autoimmune diseases. It has been shown to be a potent inhibitor of JAK3, which is involved in the signaling pathway of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound can prevent the activation of T-cells and B-cells, which are key players in the pathogenesis of autoimmune diseases.
Propiedades
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN6O/c1-18-11(10(14)9-17-18)12(21)19-5-7-20(8-6-19)13-15-3-2-4-16-13/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUFZDWOYZEBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



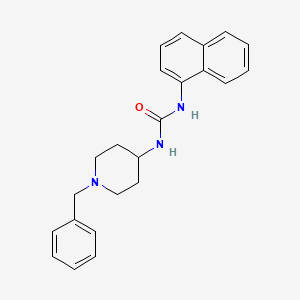
![N-(4-methoxy-2-methylphenyl)-3-{1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B4421897.png)
![N-(2-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4421905.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4421907.png)
![4-({[(4-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4421920.png)
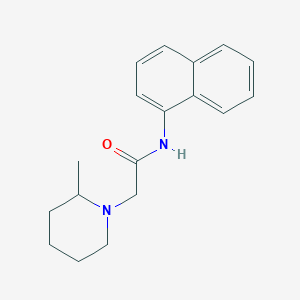
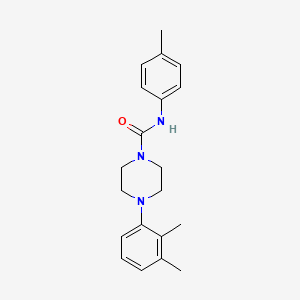
![4-[(5-chloro-2-thienyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B4421956.png)
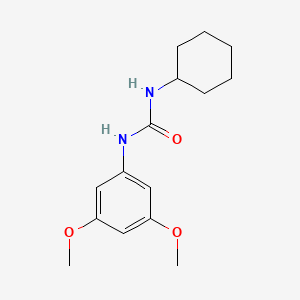
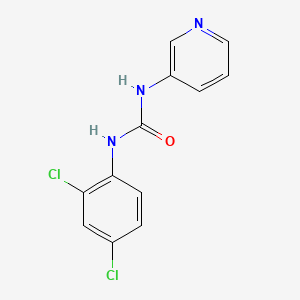
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B4421964.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4421979.png)
![3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4421983.png)
